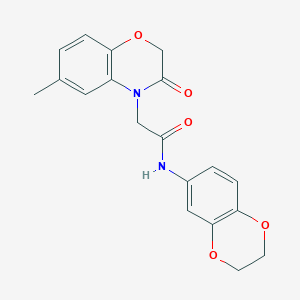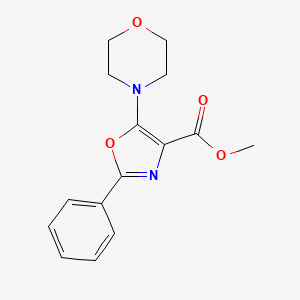![molecular formula C16H15FN4O3 B5503515 7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C16H15FN4O3 and its molecular weight is 330.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11281852 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antimicrobial Applications
The synthesis of spiro compounds, including diazaspiro[4.4]nonane derivatives, has been explored for their potent antibacterial and antimicrobial properties. For instance, a study by Culbertson et al. (1990) developed fluoroquinolone antibacterials with substitutions at the 7-position, showing significant Gram-positive and Gram-negative activity, illustrating the potential of these compounds in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990). Similarly, Krolenko et al. (2016) synthesized substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, demonstrating their ability to inhibit the growth of Candida albicans and other Gram-positive microorganisms (Krolenko, Vlasov, Vlasova, & Zhuravel, 2016).
Hypoglycemic Activity
The compound and its structural relatives have also been investigated for their hypoglycemic potential. A study by Iqbal et al. (2012) on spiroimidazolidine-2,4-diones revealed significant hypoglycemic activity in male albino rats, showcasing the therapeutic potential of these compounds in diabetes management (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Synthesis of Heterocyclic Compounds
Further, the structural framework of diazaspiro[4.4]nonane derivatives serves as a scaffold for the synthesis of various heterocyclic compounds. Huynh, Nguyen, and Nishino (2017) reported a Mn(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the utility of these compounds in constructing complex molecular architectures with potential medicinal applications (Huynh, Nguyen, & Nishino, 2017).
Anticancer Activity
Anticancer activity is another significant area of application. Aremu et al. (2017) synthesized a range of pyrimidine diones, testing them for their antibacterial and anticancer activity. Their findings highlighted the potent anticancer properties of these compounds, suggesting their relevance in developing new therapeutic agents (Aremu, Gopaul, Kadam, Singh, Mocktar, Singh, & Koorbanally, 2017).
作用機序
将来の方向性
Given the wide range of bioactivity exhibited by imidazo[1,2-a]pyridines, there is significant interest in further exploring this class of compounds for potential therapeutic applications. Future research may focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .
特性
IUPAC Name |
7-(3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-9-2-3-10-18-12(13(17)21(10)7-9)14(23)20-5-4-16(8-20)6-11(22)19-15(16)24/h2-3,7H,4-6,8H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPCPOOQIZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2F)C(=O)N3CCC4(C3)CC(=O)NC4=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)



![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)


![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

